molecular formula C17H16N2OS B15014744 N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B15014744
M. Wt: 296.4 g/mol
InChI Key: FNERANGJBUHRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the condensation of 3-methoxyaniline with 4-methylbenzaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(4-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
  • N-(3-Methoxyphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-(3-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific substitution pattern on the thiazole ring and the presence of both methoxy and methyl groups. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2OS/c1-12-6-8-13(9-7-12)16-11-21-17(19-16)18-14-4-3-5-15(10-14)20-2/h3-11H,1-2H3,(H,18,19)

InChI Key

FNERANGJBUHRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)OC

Origin of Product

United States

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